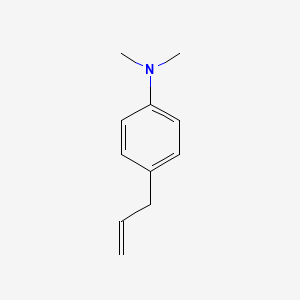

n,n-Dimethyl-4-(prop-2-en-1-yl)aniline

Description

The exact mass of the compound n,n-Dimethyl-4-(prop-2-en-1-yl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n,n-Dimethyl-4-(prop-2-en-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n,n-Dimethyl-4-(prop-2-en-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

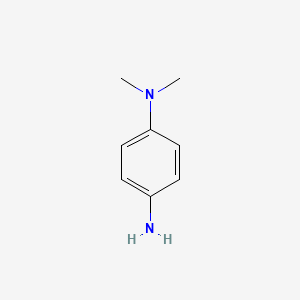

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-4-5-10-6-8-11(9-7-10)12(2)3/h4,6-9H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIAJCPAXXKODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286547 | |

| Record name | N,N-Dimethyl-4-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51601-26-4 | |

| Record name | NSC46438 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-4-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Allyl-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-N,N-dimethylaniline is an organic compound belonging to the tertiary amine family. Its structure, featuring a dimethylamino group and an allyl substituent on the aniline ring, makes it a potentially valuable intermediate in organic synthesis, including the development of novel pharmaceutical agents and materials. A thorough understanding of its physical properties is fundamental for its application in a laboratory or industrial setting, ensuring proper handling, reaction control, and purification.

This technical guide provides a summary of the known and predicted physical properties of 4-Allyl-N,N-dimethylaniline. Due to a lack of extensive experimental data in publicly available literature, this guide also furnishes detailed, standard experimental protocols for the determination of its key physical characteristics.

Core Physical Properties

While specific experimental data for 4-Allyl-N,N-dimethylaniline is limited, the following table summarizes its known molecular properties and provides context by comparing them with the well-characterized parent compound, N,N-dimethylaniline.

| Property | 4-Allyl-N,N-dimethylaniline | N,N-dimethylaniline (for comparison) |

| Molecular Formula | C₁₁H₁₅N[1] | C₈H₁₁N |

| Molecular Weight | 161.24 g/mol [1] | 121.18 g/mol |

| Appearance | Not specified (likely a liquid) | Yellowish to brownish oily liquid |

| Boiling Point | Data not available | 193-194 °C |

| Melting Point | Data not available | 2 °C |

| Density | Data not available | 0.956 g/mL at 25 °C |

| Refractive Index | Data not available | n20/D 1.557 |

| Solubility | Data not available | Insoluble in water; soluble in ethanol, ether, chloroform |

| pKa | Data not available | 5.15 (at 25 °C) |

| LogP (predicted) | 3.5[1] | 2.31 |

Experimental Protocols

The following are detailed methodologies for determining the primary physical properties of 4-Allyl-N,N-dimethylaniline.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is simple distillation.

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head (still head)

-

Thermometer (with appropriate range)

-

Condenser

-

Receiving flask

-

Boiling chips

-

Clamps and stands

Procedure:

-

Place a small volume (e.g., 10-15 mL) of 4-Allyl-N,N-dimethylaniline and a few boiling chips into the round-bottom flask.

-

Assemble the simple distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin circulating cold water through the condenser.

-

Gradually heat the flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the stable temperature recorded on the thermometer when the liquid is actively boiling and there is a consistent drip of condensate into the receiving flask. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be accurately determined using a pycnometer or by simply measuring the mass of a known volume.

Apparatus:

-

Volumetric flask (e.g., 5 or 10 mL) or a graduated cylinder

-

Analytical balance

Procedure:

-

Carefully weigh a clean, dry volumetric flask or graduated cylinder on an analytical balance and record the mass.[2]

-

Fill the flask or cylinder to the calibration mark with 4-Allyl-N,N-dimethylaniline. Ensure the meniscus is read at eye level.

-

Weigh the flask or cylinder containing the liquid and record the new mass.[2]

-

The mass of the liquid is the difference between the two recorded masses.

-

Calculate the density by dividing the mass of the liquid by its known volume.

-

It is recommended to perform the measurement at a controlled temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (optional, for high precision)

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a clean dropper, place a few drops of 4-Allyl-N,N-dimethylaniline onto the lower prism.

-

Close the prisms firmly.

-

Adjust the light source and the mirror to get maximum illumination.

-

Turn the coarse adjustment knob until the light and dark fields appear in the eyepiece.

-

Sharpen the dividing line between the light and dark fields using the dispersion correction knob.

-

Use the fine adjustment knob to center the dividing line on the crosshairs.

-

Read the refractive index from the scale. Record the temperature at which the measurement was taken.

Logical Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized liquid compound like 4-Allyl-N,N-dimethylaniline.

Caption: Workflow for the experimental determination of physical properties.

References

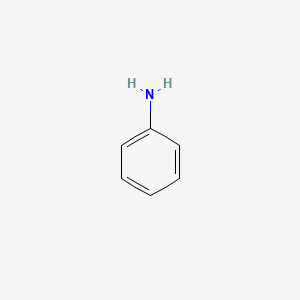

Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline from Aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for N,N-dimethyl-4-(prop-2-en-1-yl)aniline, starting from aniline. The synthesis involves a two-step process: the N,N-dimethylation of aniline to form N,N-dimethylaniline, followed by a para-selective C-allylation to yield the final product. This document details the experimental protocols, presents quantitative data in tabular format, and includes visualizations of the synthetic workflow and reaction mechanisms.

Synthetic Strategy Overview

The synthesis of N,N-dimethyl-4-(prop-2-en-1-yl)aniline from aniline is conceptualized as a two-stage process. The initial step focuses on the exhaustive methylation of the primary amine functionality of aniline to yield the tertiary amine, N,N-dimethylaniline. Subsequently, an allyl group is introduced into the aromatic ring, specifically at the para position, to afford the target molecule.

Caption: Overall synthetic workflow from aniline to the target compound.

Step 1: N,N-Dimethylation of Aniline

The first step involves the conversion of aniline to N,N-dimethylaniline. Among various methods, the Eschweiler-Clarke reaction offers a high-yielding and straightforward approach for laboratory-scale synthesis. This reductive amination utilizes formic acid and formaldehyde to methylate the amine, with the significant advantage of preventing the formation of quaternary ammonium salts.[1] An alternative solvent-free method employing paraformaldehyde and oxalic acid dihydrate has also been reported to provide a quantitative yield.[2]

Experimental Protocol: Eschweiler-Clarke Type Methylation[2]

Materials:

-

Aniline (10 mmol, 0.93 g)

-

Paraformaldehyde (20 mmol, 0.60 g)

-

Oxalic acid dihydrate (0.1 mol, 12.6 g)

-

Calcium oxide (0.1 mol, 5.6 g)

-

Ethanol (50 mL)

-

Ethyl acetate

-

10% aqueous Sodium Hydroxide

-

Sodium sulfate (anhydrous)

Procedure:

-

A flask is charged with aniline (10 mmol), paraformaldehyde (20 mmol), and oxalic acid dihydrate (0.1 mol) and briefly flushed with nitrogen.

-

The vessel is sealed and heated to 100°C for 1 hour, followed by heating at 120°C for 10 minutes.

-

The reaction mixture is cooled to room temperature, yielding a white, crystalline mass.

-

The solid is crushed, and a suspension of calcium oxide (0.1 mol) in 50 mL of ethanol is added.

-

The mixture is stirred vigorously for 30 minutes.

-

The solids are removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

For purification of the volatile amine, the crystalline product is dissolved in water (100 mL).

-

The solution's pH is adjusted to 10 with a 10% aqueous sodium hydroxide solution.

-

The aqueous layer is extracted twice with ethyl acetate (10 mL portions).

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The desiccant is filtered off, and the solvent is removed in vacuo to afford pure N,N-dimethylaniline.

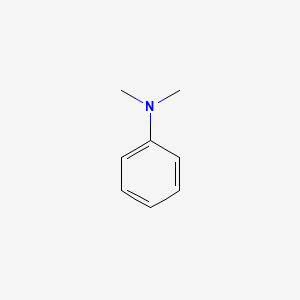

Quantitative Data for N,N-Dimethylation

| Parameter | Value | Reference |

| Starting Material | Aniline | |

| Product | N,N-Dimethylaniline | |

| Method | Eschweiler-Clarke type (solvent-free) | [2] |

| Yield | 100% (1.22 g for 10 mmol scale) | [2] |

| Molecular Formula | C₈H₁₁N | |

| Molecular Weight | 121.18 g/mol | |

| ¹H NMR (CDCl₃) | δ 2.93 (s, 6H), 6.63 (m, 3H), 7.24 (m, 2H) | [2] |

| ¹³C NMR (CDCl₃) | δ 41.0, 113.1, 117.1, 129.5, 151.1 | [2] |

Step 2: Para-Selective C-Allylation of N,N-Dimethylaniline

The introduction of an allyl group onto the aromatic ring of N,N-dimethylaniline presents a greater challenge due to the directing effects of the dimethylamino group and the potential for N-quaternization. Traditional Friedel-Crafts alkylations are often incompatible with aromatic amines because the Lewis acid catalyst complexes with the basic nitrogen atom.[3] Modern catalytic methods, such as gold-catalyzed hydroarylation, have shown high para-selectivity for the alkylation of N,N-dimethylaniline with alkenes.[3]

A plausible and well-established method for achieving C-allylation of anilines is the aza-Claisen rearrangement. This process involves the N-allylation of the aniline derivative to form a quaternary ammonium salt, which then undergoes a[1][1]-sigmatropic rearrangement upon heating or in the presence of a Lewis acid to yield the ortho- and para-allylated products.

Proposed Experimental Protocol: Aza-Claisen Rearrangement

Part A: N-Allylation

Materials:

-

N,N-Dimethylaniline (10 mmol, 1.21 g)

-

Allyl bromide (12 mmol, 1.45 g)

-

Acetonitrile (20 mL)

Procedure:

-

N,N-Dimethylaniline (10 mmol) is dissolved in acetonitrile (20 mL) in a round-bottom flask.

-

Allyl bromide (12 mmol) is added to the solution.

-

The mixture is stirred at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

-

The formation of the N-allyl-N,N-dimethylanilinium bromide salt may be observed as a precipitate.

-

The solvent is removed under reduced pressure to yield the crude quaternary ammonium salt, which can be used in the next step without further purification.

Part B: Claisen Rearrangement

Materials:

-

N-allyl-N,N-dimethylanilinium bromide (from Part A)

-

High-boiling point solvent (e.g., N,N-diethylaniline or sulfolane)

Procedure:

-

The crude N-allyl-N,N-dimethylanilinium bromide is suspended in a high-boiling point solvent.

-

The mixture is heated to a temperature in the range of 180-220°C.

-

The reaction is monitored by TLC for the formation of the C-allylated product.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with water to remove the solvent and any remaining salts.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to separate the para-isomer from the ortho-isomer and any unreacted starting material.

References

In-Depth Technical Guide: N,N-Dimethyl-4-(prop-2-en-1-yl)aniline (CAS: 51601-26-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound N,N-Dimethyl-4-(prop-2-en-1-yl)aniline, CAS number 51601-26-4. Due to the limited publicly available data specifically for this compound, this guide also draws on information from structurally related aniline derivatives to infer potential properties and applications.

Chemical Identity and Properties

N,N-Dimethyl-4-(prop-2-en-1-yl)aniline, also known as 4-Allyl-N,N-dimethylaniline, is an aromatic amine with a molecular formula of C₁₁H₁₅N.[1][2] Its structure features a dimethylamino group and an allyl group attached to a benzene ring.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 161.25 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₅N | [1][2] |

| CAS Number | 51601-26-4 | [1] |

| Density | 0.938 g/cm³ | [2] |

| Boiling Point | 241.3 °C at 760 mmHg | [2] |

| Flash Point | 97.3 °C | [2] |

| Refractive Index | 1.546 | [2] |

| LogP | 2.48110 | [2] |

| Topological Polar Surface Area | 3.2 Ų | [1] |

Spectral Information

Spectral data for N,N-Dimethyl-4-(prop-2-en-1-yl)aniline is available, including GC-MS and vapor phase IR spectra, which can be used for its identification and characterization.[1]

Synthesis and Manufacturing

Proposed Experimental Protocol: Synthesis via Allylation of N,N-Dimethylaniline

A potential synthetic route could involve the allylation of a suitable N,N-dimethylaniline derivative. However, a more direct and likely route would be the allylation of aniline followed by N,N-dimethylation, or the allylation of a protected aniline derivative. Given the compound's structure, a Friedel-Crafts-type allylation of N,N-dimethylaniline is a conceivable, though potentially complex, approach due to directing group effects and the possibility of poly-allylation.

A more controlled synthesis might involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a borylated or stannylated N,N-dimethylaniline and an allyl halide.

Below is a conceptual workflow for a possible synthesis.

Caption: A conceptual workflow for the synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline.

Potential Applications in Research and Development

While specific applications for N,N-Dimethyl-4-(prop-2-en-1-yl)aniline are not extensively documented, its structural motifs—a reactive allyl group and a dimethylaniline core—suggest potential utility in several areas of chemical synthesis and materials science.

Intermediate in Pharmaceutical Synthesis

Aniline and its derivatives are fundamental building blocks in the pharmaceutical industry.[3] The dimethylaniline structure is a known pharmacophore and a precursor to many active pharmaceutical ingredients (APIs). The allyl group provides a reactive handle for further molecular elaboration through reactions such as Heck coupling, ring-closing metathesis, or addition reactions, making this compound a potentially valuable intermediate in the synthesis of complex drug candidates.

Monomer for Polymer Synthesis

The allyl group can participate in polymerization reactions. Therefore, N,N-Dimethyl-4-(prop-2-en-1-yl)aniline could serve as a monomer or co-monomer in the synthesis of specialized polymers. The dimethylaniline moiety could impart specific properties to the resulting polymer, such as thermal stability, conductivity, or photosensitivity.

Biological Activity and Signaling Pathways

There is currently no specific information available in peer-reviewed literature regarding the biological activity or associated signaling pathways for N,N-Dimethyl-4-(prop-2-en-1-yl)aniline. The biological effects of the broader class of N,N-dialkylanilines are known to be diverse, with some exhibiting toxicity. Therefore, any handling and use of this compound should be conducted with appropriate safety precautions.

Due to the lack of data on biological pathways, a signaling pathway diagram cannot be provided at this time.

Safety and Handling

Detailed toxicology and safety data for N,N-Dimethyl-4-(prop-2-en-1-yl)aniline are not available. However, based on the data for the related compound N,N-dimethylaniline, it should be handled as a potentially hazardous substance. N,N-dimethylaniline is known to be toxic and can be absorbed through the skin.

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

N,N-Dimethyl-4-(prop-2-en-1-yl)aniline is a chemical compound with potential applications as an intermediate in the pharmaceutical and polymer industries. While detailed experimental and biological data are scarce, its structural features suggest avenues for its use in organic synthesis. Further research is needed to fully characterize its properties, reactivity, and potential biological effects to enable its broader application in research and drug development. Professionals are advised to rely on the structural analogy to related compounds for preliminary assessment while exercising caution due to the lack of specific data.

References

- 1. Actylis - N,N-Dimethylaniline - Acid Scavenger - Intermediate - Amines [solutions.actylis.com]

- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

Technical Data Summary: N,N-Dimethyl-4-(prop-2-en-1-yl)aniline

For Immediate Release

This document provides the key physicochemical properties of the aromatic amine, N,N-Dimethyl-4-(prop-2-en-1-yl)aniline. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline have been determined and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | PubChem[1] |

| Molecular Weight | 161.24 g/mol | ChemicalBook[2], PubChem[1] |

| Monoisotopic Mass | 161.120449483 Da | PubChem[1] |

| IUPAC Name | N,N-dimethyl-4-prop-2-enylaniline | PubChem[1] |

| CAS Number | 51601-26-4 | ChemicalBook[2], PubChem[1] |

| Synonyms | 4-Allyl-N,N-dimethylaniline, N,N-Dimethyl-4-(2-propen-1-yl)benzenamine | ChemicalBook[2], PubChem[1] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name, molecular formula, and the resulting molecular weight, which is a primary identifier for this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline. The information is curated for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document summarizes predicted quantitative NMR data, outlines a general experimental protocol for acquiring such data, and includes a visual representation of the proton relationships within the molecule.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for N,N-Dimethyl-4-(prop-2-en-1-yl)aniline. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-2', H-6' | ~7.10 | d | ~8.5 | 2H |

| H-3', H-5' | ~6.70 | d | ~8.5 | 2H |

| H-2 | ~5.95 | m | - | 1H |

| H-3a | ~5.10 | d | ~17.0 | 1H |

| H-3b | ~5.05 | d | ~10.0 | 1H |

| H-1 | ~3.30 | d | ~6.5 | 2H |

| N(CH3)2 | ~2.90 | s | - | 6H |

Note: The chemical shifts (δ) are predicted for a solution in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard. Actual values may vary depending on experimental conditions.

Experimental Protocols

A general experimental protocol for obtaining the 1H NMR spectrum of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline is as follows:

Sample Preparation:

-

Weigh approximately 5-10 mg of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution into a standard 5 mm NMR tube.

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid suspension, which can degrade the quality of the spectrum.

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl3.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the 1H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer might include:

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

Process the acquired free induction decay (FID) by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the signals and reference the chemical shifts to the internal standard (TMS).

-

Analyze the spectrum to determine chemical shifts, multiplicities, coupling constants, and integration values for each proton signal.

Visualization of Proton Coupling Network

The following diagram illustrates the key proton environments and their coupling relationships in N,N-Dimethyl-4-(prop-2-en-1-yl)aniline.

Caption: Proton coupling network in N,N-Dimethyl-4-(prop-2-en-1-yl)aniline.

In-Depth Technical Guide to the FT-IR Analysis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N,N-Dimethyl-4-(prop-2-en-1-yl)aniline, also known as 4-Allyl-N,N-dimethylaniline, is an aromatic amine with potential applications in organic synthesis and materials science. Its molecular structure incorporates a tertiary aromatic amine and a terminal alkene, making FT-IR spectroscopy an invaluable tool for its characterization. This technique allows for the identification of key functional groups and provides insights into the molecule's vibrational modes. This guide serves as a practical resource for professionals engaged in the synthesis and analysis of this compound.

Predicted FT-IR Spectral Data

The FT-IR spectrum of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline is expected to exhibit a combination of absorption bands corresponding to the vibrations of the N,N-dimethylaniline moiety and the allyl group. The following table summarizes the predicted key vibrational frequencies and their assignments based on the analysis of similar compounds.[1][2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 3080 - 3010 | Medium | =C-H Stretching | Aromatic & Alkene |

| ~ 2920 - 2800 | Medium-Strong | C-H Stretching | Methyl (N-CH₃) & Methylene (-CH₂-) |

| ~ 1640 | Medium-Weak | C=C Stretching | Alkene (Allyl) |

| ~ 1600, 1500 | Medium-Strong | C=C Stretching | Aromatic Ring |

| ~ 1450 | Medium | C-H Bending | Methyl & Methylene |

| ~ 1350 | Strong | C-N Stretching | Aromatic Amine |

| ~ 990, 910 | Strong | =C-H Bending (Out-of-Plane) | Alkene (Allyl) |

| ~ 820 | Strong | C-H Bending (Out-of-Plane) | 1,4-Disubstituted Aromatic Ring |

Experimental Protocol

This section outlines a detailed methodology for obtaining the FT-IR spectrum of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline.

3.1. Materials and Instrumentation

-

Sample: N,N-Dimethyl-4-(prop-2-en-1-yl)aniline (purity ≥ 98%)

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Accessory: Attenuated Total Reflectance (ATR) accessory with a zinc selenide (ZnSe) or diamond crystal.

-

Software: Instrument control and data analysis software.

3.2. Sample Preparation

-

Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Place a small drop of liquid N,N-Dimethyl-4-(prop-2-en-1-yl)aniline directly onto the center of the ATR crystal to ensure full coverage.

3.3. Data Acquisition

-

Spectral Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (to ensure a good signal-to-noise ratio)

-

Apodization: Happ-Genzel

-

Initiate the sample scan. The software will automatically perform the Fourier transform and subtract the background spectrum to generate the final infrared spectrum of the sample.

3.4. Data Processing

-

Perform a baseline correction on the acquired spectrum to ensure all peaks originate from the zero-absorbance line.

-

Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

-

Correlate the observed peak positions with the expected vibrational modes as detailed in the data table above.

Visualization of the Analytical Workflow

The following diagram illustrates the logical steps involved in the FT-IR analysis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline.

Caption: Workflow for FT-IR Analysis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline.

Interpretation of Key Spectral Features

-

Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹): The presence of sharp peaks around 3080-3010 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic ring and the alkene. The characteristic C=C stretching vibrations of the benzene ring are expected to appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. A strong absorption around 820 cm⁻¹ would confirm the 1,4-disubstitution pattern of the aromatic ring.

-

Aliphatic Region (3000-2800 cm⁻¹): The C-H stretching vibrations of the methyl groups attached to the nitrogen atom and the methylene group of the allyl substituent will be visible in this region.

-

Alkene Group (1640 cm⁻¹, 990 cm⁻¹, 910 cm⁻¹): The C=C stretch of the terminal alkene in the allyl group is typically observed around 1640 cm⁻¹, though it may be weak. More definitive are the strong out-of-plane C-H bending vibrations that appear near 990 cm⁻¹ and 910 cm⁻¹.

-

Aromatic Amine (1350 cm⁻¹): A strong band around 1350 cm⁻¹ is characteristic of the C-N stretching vibration of the tertiary aromatic amine.[2][3] The absence of N-H stretching bands in the 3500-3300 cm⁻¹ region confirms the tertiary nature of the amine.[3][5]

Conclusion

This technical guide provides a predictive yet comprehensive framework for the FT-IR analysis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline. By understanding the expected spectral features and following the detailed experimental protocol, researchers and drug development professionals can effectively utilize FT-IR spectroscopy for the structural elucidation and quality control of this compound. The provided workflow and data table serve as a valuable reference for the characterization of this and other substituted anilines.

References

Reactivity of the Allyl Group in N,N-Dimethyl-4-(prop-2-en-1-yl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the allyl group in N,N-dimethyl-4-(prop-2-en-1-yl)aniline. The presence of the versatile allyl functional group, coupled with the electronic nature of the N,N-dimethylaniline moiety, imparts a rich and varied chemical reactivity to this molecule, making it a valuable substrate in organic synthesis and a potential pharmacophore in drug discovery. This document details key reactions, including rearrangements, oxidations, additions, and polymerizations, supported by experimental data and protocols where available in the scientific literature.

Claisen Rearrangement: A Gateway to Ortho-Functionalized Anilines

The most prominent reaction of the allyl group in N,N-dimethyl-4-(prop-2-en-1-yl)aniline is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. This[1][1]-sigmatropic rearrangement proceeds through a concerted pericyclic mechanism, leading to the migration of the allyl group from the para-position to an ortho-position of the aniline ring. This transformation is a key method for the synthesis of ortho-allylated anilines, which are important intermediates in the synthesis of various heterocyclic compounds and biologically active molecules.

The rearrangement can be induced thermally or by acid catalysis. The electron-donating N,N-dimethylamino group facilitates this rearrangement by increasing the electron density of the aromatic ring.

Thermal and Acid-Catalyzed Claisen Rearrangement

Heating N,N-dimethyl-4-(prop-2-en-1-yl)aniline, typically in a high-boiling solvent, can effect the rearrangement. However, acid catalysis often provides a more efficient and lower-temperature route to the ortho-allylated product, N,N-dimethyl-2-(prop-2-en-1-yl)aniline.

Reaction Scheme: Claisen Rearrangement

Caption: Claisen rearrangement of N,N-dimethyl-4-(prop-2-en-1-yl)aniline.

Experimental Protocol: Acid-Catalyzed Amino-Claisen Rearrangement of N-(1,1-Disubstituted-allyl)anilines

Table 1: Quantitative Data for a Related Aza-Claisen Rearrangement

| Entry | Acid Chloride | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn/anti) |

| 1 | Propionyl chloride | Yb(OTf)₃ | >75 | >99:1 |

| 2 | Propionyl chloride | AlCl₃ | >75 | >99:1 |

| 3 | Propionyl chloride | Ti(OiPr)₂Cl₂ | >75 | >99:1 |

| 4 | α-Phthalylglycyl chloride | Yb(OTf)₃ | 77 | 98:2 |

Data from a Lewis acid-catalyzed Claisen rearrangement of an allyl morpholine, a related aza-Claisen system, demonstrating high yields and stereocontrol.[3]

Oxidation of the Allyl Group

The double bond of the allyl group in N,N-dimethyl-4-(prop-2-en-1-yl)aniline is susceptible to a variety of oxidation reactions, providing access to a range of functionalized aniline derivatives such as diols, epoxides, and carbonyl compounds.

Dihydroxylation

The conversion of the alkene to a vicinal diol can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). Catalytic amounts of OsO₄ with a co-oxidant such as N-methylmorpholine N-oxide (NMO) are commonly employed to mitigate the toxicity and cost of the osmium reagent.

Workflow: Catalytic Dihydroxylation

Caption: Workflow for the catalytic dihydroxylation of the allyl group.

Epoxidation

Epoxidation of the allyl double bond can be accomplished using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield a variety of functionalized products.

Oxidative Cleavage (Ozonolysis)

Ozonolysis provides a method to cleave the double bond of the allyl group, yielding carbonyl compounds. The outcome of the reaction is dependent on the workup conditions. A reductive workup (e.g., with dimethyl sulfide or zinc) will yield an aldehyde, while an oxidative workup (e.g., with hydrogen peroxide) will produce a carboxylic acid. The gas-phase ozonolysis rate constant for a similar compound, N,N-dimethylallylamine, has been reported to be very fast (>10⁻¹⁸ cm³ molecule⁻¹ s⁻¹), implying a short atmospheric lifetime[1].

Addition Reactions to the Allyl Double Bond

The double bond of the allyl group readily undergoes electrophilic and radical addition reactions, allowing for the introduction of a wide range of functionalities.

Hydrohalogenation

The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule in the absence of radical initiators. The electrophilic addition is initiated by the protonation of the double bond to form a more stable secondary carbocation, which is then attacked by the halide ion.

Hydroboration-Oxidation

In contrast to hydrohalogenation, hydroboration-oxidation provides a route to the anti-Markovnikov alcohol. The hydroboration step involves the syn-addition of a borane (e.g., BH₃-THF) across the double bond, with the boron atom adding to the less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group.

Signaling Pathway: Hydroboration-Oxidation Mechanism

Caption: Simplified mechanism of hydroboration-oxidation.

Polymerization

The vinyl group within the allyl substituent of N,N-dimethyl-4-(prop-2-en-1-yl)aniline can participate in polymerization reactions, although allyl monomers are generally less reactive in free-radical polymerization due to degradative chain transfer.

Free Radical Polymerization

Initiation with a free radical initiator can lead to the formation of a polymer. However, the allylic protons are susceptible to abstraction by the propagating radical, leading to the formation of a stable, resonance-delocalized allylic radical. This process, known as degradative chain transfer, can terminate the growing polymer chain and result in low molecular weight polymers.

Cationic Polymerization

The electron-rich nature of the N,N-dimethylaniline ring can influence the polymerization behavior. While the allyl double bond is not the most reactive monomer for cationic polymerization, under certain conditions, polymerization can be initiated by strong acids or Lewis acids.

Conclusion

N,N-dimethyl-4-(prop-2-en-1-yl)aniline exhibits a diverse range of chemical reactivity centered around its allyl group. The Claisen rearrangement stands out as a particularly valuable transformation, providing a direct route to ortho-functionalized anilines. Furthermore, the double bond of the allyl group is amenable to a variety of oxidation and addition reactions, enabling the synthesis of a wide array of derivatives. While polymerization is possible, it is often complicated by side reactions. The reactivity profile of this molecule underscores its potential as a versatile building block in the synthesis of complex organic molecules for applications in materials science and drug development. Further research into the specific reaction conditions and quantitative outcomes for this particular substrate will undoubtedly expand its synthetic utility.

References

Electronic properties of n,n-Dimethyl-4-(prop-2-en-1-yl)aniline

An In-Depth Technical Guide to the Electronic Properties of n,n-Dimethyl-4-(prop-2-en-1-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the core electronic properties of n,n-Dimethyl-4-(prop-2-en-1-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this paper leverages empirical and computational data from the closely related parent compound, N,N-dimethylaniline, to establish a foundational understanding. The document details key electronic parameters derived from computational chemistry, spectroscopy, and electrochemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the molecule's electronic behavior. The guide includes structured data tables, detailed experimental and computational protocols, and workflow diagrams to facilitate comprehension and application.

Introduction

n,n-Dimethyl-4-(prop-2-en-1-yl)aniline, also known as 4-Allyl-N,N-dimethylaniline, is an aromatic amine featuring a dimethylamino group and an allyl substituent on the benzene ring.[1] The electronic characteristics of this molecule are governed by the interplay between the electron-donating dimethylamino group and the π-system of the benzene ring, which can be subtly modulated by the allyl group. Understanding these properties is crucial for applications in organic electronics, synthesis of novel materials, and as a precursor in pharmaceutical development.

This guide will cover three primary aspects of its electronic profile:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's electron-donating and accepting capabilities, respectively, and are fundamental to its reactivity and optical properties.[2][3]

-

Spectroscopic Properties: The interaction of the molecule with electromagnetic radiation, particularly in the UV-Visible range, reveals information about its electronic transitions.

-

Electrochemical Behavior: The molecule's oxidation potential, determined via cyclic voltammetry, provides insight into the ease with which it can undergo electron transfer reactions.

Quantitative Electronic Data

The following tables summarize key quantitative data for N,N-dimethylaniline, which serves as a robust proxy for n,n-Dimethyl-4-(prop-2-en-1-yl)aniline.

Table 1: Computed Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining the electronic structure of molecules. The HOMO energy relates to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy gap (ΔE) between them is a critical parameter for predicting chemical reactivity and the energy of the lowest electronic excitation.[3][4]

| Parameter | Value (eV) | Description |

| HOMO Energy | -4.72 eV | Highest Occupied Molecular Orbital energy, indicating strong electron-donating character.[5] |

| LUMO Energy | 0.44 eV | Lowest Unoccupied Molecular Orbital energy.[5] |

| HOMO-LUMO Gap (ΔE) | 5.16 eV | Energy difference between HOMO and LUMO, corresponding to the lowest energy electronic transition.[5] |

Table 2: Spectroscopic Properties

UV-Visible spectroscopy measures the absorption of light, which corresponds to the excitation of electrons from occupied to unoccupied orbitals. For molecules like N,N-dimethylaniline, the primary absorption bands are typically due to π → π* transitions within the aromatic system.

| Parameter | Value | Solvent |

| Absorption Maximum (λmax) | 251 nm | Cyclohexane |

| Molar Absorptivity (ε) | 14,900 M⁻¹cm⁻¹ | Cyclohexane |

Data sourced from the PhotochemCAD database for N,N-Dimethyl-aniline.[6][7]

Table 3: Electrochemical Properties

Cyclic voltammetry is used to study the redox behavior of molecules. The oxidation potential indicates the ease of removing an electron from the molecule's HOMO. For N,N-dimethylaniline, the first oxidation is an irreversible process under typical scan rates, corresponding to the formation of an unstable radical cation.[8]

| Parameter | Value (vs. SCE) | Conditions |

| Anodic Peak Potential (Epa) | ~ +0.76 V | Platinum electrode in Acetonitrile with 0.1 M TBAPF electrolyte. Scan rate: 100 mV/s.[8] |

Methodologies and Protocols

Detailed protocols for the experimental and computational techniques used to characterize the electronic properties of aromatic amines are provided below.

Protocol: UV-Visible Spectroscopy

This protocol outlines a standard procedure for obtaining the UV-Vis absorption spectrum of an aromatic amine.

-

Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the desired wavelength range (e.g., cyclohexane, acetonitrile, or ethanol).

-

Solution Preparation:

-

Prepare a stock solution of the analyte (e.g., 1 mM) by accurately weighing the compound and dissolving it in a known volume of the selected solvent.

-

Perform serial dilutions to prepare a sample with a concentration that results in an absorbance maximum between 0.5 and 1.5 AU (typically in the micromolar range).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-700 nm for aromatic amines).[9]

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent.

-

Place the cuvette in the spectrophotometer and record a baseline/blank spectrum. This corrects for the absorbance of the solvent and the cuvette.

-

-

Sample Measurement:

-

Rinse the cuvette with the analyte solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If concentration is known, use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε).

-

Protocol: Cyclic Voltammetry (CV)

This protocol describes the determination of the oxidation potential of an aniline derivative.

-

Electrochemical Cell Assembly:

-

Solution Preparation:

-

Prepare a solution of the analyte (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF). The electrolyte is essential to ensure conductivity.[8]

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.[12]

-

-

Electrode Preparation:

-

Before each experiment, polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with solvent and dry.[10]

-

-

Instrument Setup:

-

Connect the electrodes to a potentiostat.

-

Set the experimental parameters:

-

-

Data Acquisition:

-

Initiate the scan and record the voltammogram (current vs. potential).

-

Perform multiple cycles to check for electrode fouling or product adsorption. The first scan is typically the most representative of the initial redox event.[12]

-

-

Data Analysis:

-

Identify the anodic peak potential (Epa) from the voltammogram. If the wave is reversible, a corresponding cathodic peak (Epc) will be present, and the formal potential (E°') can be estimated. For many anilines, the initial oxidation is irreversible.[8]

-

Protocol: Density Functional Theory (DFT) Calculations

This protocol outlines a general workflow for computing the electronic properties of an organic molecule.

-

Molecule Building: Construct the 3D structure of n,n-Dimethyl-4-(prop-2-en-1-yl)aniline using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Method: Density Functional Theory (DFT).[14]

-

Functional: A hybrid functional such as B3LYP is a common and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set like 6-31G(d) or 6-311++G(d,p) provides a good balance of accuracy and computational cost.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry at the same level of theory.

-

Confirm that the optimization resulted in a true energy minimum by ensuring there are no imaginary frequencies.

-

-

Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals.

-

Extract the energies of the HOMO and LUMO from the output file. The HOMO-LUMO gap is the difference between these energies (ΔE = E_LUMO - E_HOMO).[15]

-

-

Analysis of Results:

-

Visualize the HOMO and LUMO isosurfaces to understand the distribution of electron density in these frontier orbitals. This reveals which parts of the molecule are involved in electron donation and acceptance.[15]

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the determination of electronic properties.

Caption: Computational workflow for determining molecular electronic properties using DFT.

Caption: Energy level diagram of Frontier Molecular Orbitals (HOMO/LUMO).

References

- 1. N,N-Dimethyl-4-(prop-2-en-1-yl)aniline | C11H15N | CID 240318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 3. ossila.com [ossila.com]

- 4. irjweb.com [irjweb.com]

- 5. researchgate.net [researchgate.net]

- 6. PhotochemCAD | N,N-Dimethyl-aniline [photochemcad.com]

- 7. Absorption [N,N-Dimethyl Aniline] | AAT Bioquest [aatbio.com]

- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. jetir.org [jetir.org]

- 12. researchgate.net [researchgate.net]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Physics - Improving Electronic Structure Calculations [physics.aps.org]

- 15. youtube.com [youtube.com]

Literature review on 4-Allyl-N,N-dimethylaniline

An in-depth technical guide to 4-Allyl-N,N-dimethylaniline, a substituted aromatic amine with potential applications in chemical synthesis and drug discovery. This document details its physicochemical properties, plausible synthetic routes, and prospective biological activities, tailored for researchers, scientists, and drug development professionals.

Core Compound Information

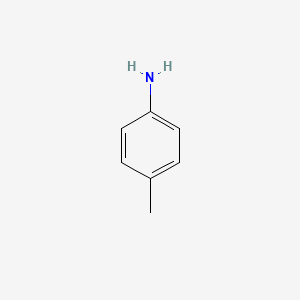

4-Allyl-N,N-dimethylaniline is a derivative of N,N-dimethylaniline, featuring an allyl group at the para position of the benzene ring. While specific experimental data for this compound is limited in publicly available literature, its properties and synthesis can be inferred from closely related analogs.

Table 1: Physicochemical Properties of 4-Allyl-N,N-dimethylaniline and Related Compounds

| Property | 4-Allyl-N,N-dimethylaniline (Predicted/Known) | N,N-Dimethylaniline | 4-Bromo-N,N-dimethylaniline | 4-Ethyl-N,N-dimethylaniline |

| CAS Number | 51601-26-4[1] | 121-69-7 | 586-77-6 | 94-34-8 |

| Molecular Formula | C₁₁H₁₅N[1] | C₈H₁₁N | C₈H₁₀BrN | C₁₀H₁₅N |

| Molecular Weight | 161.24 g/mol [1] | 121.18 g/mol | 200.09 g/mol | 149.23 g/mol |

| Appearance | - | Yellowish to brownish oily liquid | White solid | - |

| Boiling Point | - | 193-194 °C | 264 °C | 215-216 °C |

| Melting Point | - | 2 °C | 54-56 °C | -29 °C |

| Density | - | 0.956 g/mL at 25 °C | - | 0.923 g/mL at 20 °C |

Synthesis and Experimental Protocols

Direct and detailed experimental protocols for the synthesis of 4-Allyl-N,N-dimethylaniline are not extensively reported. However, a plausible and historically significant method for the para-allylation of anilines is the Claisen rearrangement of the corresponding N-allylanilinium salt. Additionally, modern cross-coupling methods offer alternative routes.

Proposed Synthetic Pathway: Claisen Rearrangement

The most probable synthetic route involves a[2][2]-sigmatropic rearrangement, known as the Claisen rearrangement. This reaction would proceed via the formation of an N-allyl-N,N-dimethylanilinium salt, which upon heating, rearranges to the para-allyl product.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general principles of the Claisen rearrangement of anilinium salts.

Step 1: N-Allylation of N,N-dimethylaniline

-

To a stirred solution of N,N-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., acetone or acetonitrile), add allyl bromide (1.1 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The N-allyl-N,N-dimethylanilinium bromide salt may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

-

Wash the crude salt with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and dry under vacuum.

Step 2: Claisen Rearrangement

-

Place the dried N-allyl-N,N-dimethylanilinium bromide salt in a round-bottom flask equipped with a reflux condenser.

-

Heat the salt neat (or in a high-boiling solvent such as xylene) to a temperature of 180-220 °C. The rearrangement is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the temperature for 2-4 hours, monitoring the formation of the product by TLC.

-

After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 4-Allyl-N,N-dimethylaniline.

Spectroscopic and Analytical Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Allyl-N,N-dimethylaniline

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 (aromatic) | |

| ~6.70 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 (aromatic) | |

| ~5.90 | ddt, J ≈ 16.8, 10.1, 6.7 Hz | 1H | -CH=CH₂ | |

| ~5.10 | m | 2H | -CH=CH₂ | |

| ~3.35 | d, J ≈ 6.7 Hz | 2H | -CH₂-Ar | |

| ~2.95 | s | 6H | -N(CH₃)₂ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| ~149.5 | C-4 (aromatic) | |

| ~138.0 | -CH=CH₂ | |

| ~129.5 | C-1 (aromatic) | |

| ~129.0 | C-2, C-6 (aromatic) | |

| ~115.5 | -CH=CH₂ | |

| ~113.0 | C-3, C-5 (aromatic) | |

| ~40.5 | -N(CH₃)₂ | |

| ~39.0 | -CH₂-Ar |

Infrared (IR) Spectroscopy (Predicted Characteristic Peaks):

-

~3080-3010 cm⁻¹: C-H stretching (aromatic and vinyl)

-

~2980-2800 cm⁻¹: C-H stretching (aliphatic, N-CH₃ and allyl CH₂)

-

~1640 cm⁻¹: C=C stretching (allyl)

-

~1610, 1510 cm⁻¹: C=C stretching (aromatic ring)

-

~990, 910 cm⁻¹: C-H bending (out-of-plane, vinyl)

-

~810 cm⁻¹: C-H bending (out-of-plane, para-disubstituted aromatic)

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): m/z = 161

-

Major Fragments: Loss of a methyl group (m/z = 146), benzylic cleavage (m/z = 120), and fragments characteristic of the allyl and dimethylamino moieties.

Potential Biological Activity and Applications

While the biological profile of 4-Allyl-N,N-dimethylaniline has not been specifically reported, derivatives of aniline and N,N-dimethylaniline have been investigated for a range of pharmacological activities.[3][4][5][6] The introduction of an allyl group can influence the lipophilicity, metabolic stability, and receptor-binding properties of a molecule, making 4-Allyl-N,N-dimethylaniline an interesting candidate for biological screening.

Potential areas of investigation include:

-

Anticancer Activity: Many aniline derivatives have been explored as scaffolds for anticancer agents.[3][4][6] The cytotoxicity of 4-Allyl-N,N-dimethylaniline against various cancer cell lines could be evaluated.

-

Antimicrobial Properties: The core aniline structure is present in some antimicrobial compounds. The allyl functionality could potentially enhance activity against bacterial or fungal strains.

-

Enzyme Inhibition: The electron-rich aromatic ring and the tertiary amine group could interact with the active sites of various enzymes, suggesting a role as a potential enzyme inhibitor.

Conclusion

4-Allyl-N,N-dimethylaniline represents an under-explored molecule with potential for further investigation in synthetic chemistry and medicinal chemistry. The synthetic routes analogous to those for similar compounds are well-established, and its structural features suggest that it may possess interesting biological properties. This guide provides a foundational understanding for researchers interested in exploring the chemistry and potential applications of this and related compounds. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the biological significance of 4-Allyl-N,N-dimethylaniline.

References

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. The following rearrangement of N -allyl-N,N-dimethylanilinium ion has bee.. [askfilo.com]

- 3. Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-(prop-2-en-1-yl)aniline is an aromatic amine derivative with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive analysis of its structure, based on available spectroscopic data and predictive models. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from closely related analogs, particularly N,N-dimethylaniline, to provide a thorough structural elucidation.

Chemical Identity and Physical Properties

A summary of the key identifiers and physicochemical properties of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-4-(prop-2-en-1-yl)aniline | PubChem[1] |

| Synonyms | 4-Allyl-N,N-dimethylaniline | PubChem[1] |

| CAS Number | 51601-26-4 | PubChem[1] |

| Chemical Formula | C₁₁H₁₅N | PubChem[1] |

| Molecular Weight | 161.24 g/mol | PubChem[1] |

| Appearance | Expected to be a liquid | Inferred from related compounds |

Structural Elucidation via Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline would exhibit distinct signals corresponding to the aromatic, allylic, and N-methyl protons. Table 2 outlines the expected chemical shifts (δ) and multiplicities.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N(CH₃)₂ | ~2.9 | Singlet | 6H |

| Ar-CH₂- | ~3.3 | Doublet | 2H |

| =CH₂ | ~5.1 | Multiplet | 2H |

| -CH= | ~5.9 | Multiplet | 1H |

| Aromatic Protons (ortho to NMe₂) | ~6.7 | Doublet | 2H |

| Aromatic Protons (meta to NMe₂) | ~7.1 | Doublet | 2H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for N,N-Dimethyl-4-(prop-2-en-1-yl)aniline are summarized in Table 3.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| N(CH₃)₂ | ~40 |

| Ar-CH₂- | ~39 |

| =CH₂ | ~115 |

| -CH= | ~138 |

| Aromatic C (ortho to NMe₂) | ~112 |

| Aromatic C (meta to NMe₂) | ~129 |

| Aromatic C (ipso-NMe₂) | ~149 |

| Aromatic C (ipso-allyl) | ~133 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The expected vibrational frequencies for N,N-Dimethyl-4-(prop-2-en-1-yl)aniline are listed in Table 4. PubChem indicates the availability of a vapor phase IR spectrum, which would corroborate these predictions.[1]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1500-1600 |

| C=C (alkene) | Stretching | 1640-1680 |

| C-N | Stretching | 1250-1350 |

| =C-H (alkene) | Bending (out-of-plane) | 910-990 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N,N-Dimethyl-4-(prop-2-en-1-yl)aniline, the molecular ion peak [M]⁺ would be observed at m/z = 161. PubChem indicates the availability of a GC-MS spectrum.[1] The fragmentation pattern would likely involve the loss of a methyl group (-15 amu) to give a fragment at m/z = 146, and cleavage of the allyl group.

Synthesis Methodology

A plausible synthetic route to N,N-Dimethyl-4-(prop-2-en-1-yl)aniline involves the N-alkylation of 4-allylaniline. A general experimental protocol is outlined below.

Reductive Amination of 4-Allylaniline

Materials:

-

4-Allylaniline

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-allylaniline in methanol, add aqueous formaldehyde.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been reported for N,N-Dimethyl-4-(prop-2-en-1-yl)aniline, aniline and its derivatives are known to exhibit a range of biological effects. Some aniline derivatives are recognized for their toxicological properties, while others serve as precursors for pharmacologically active compounds.

The introduction of an allyl group could modulate the biological activity compared to simpler N,N-dimethylaniline. Further research is required to elucidate any specific interactions with biological targets. A hypothetical workflow for investigating the biological activity of this compound is presented below.

Conclusion

This technical guide has provided a detailed structural analysis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline based on predictive methods and data from analogous compounds. The presented spectroscopic data predictions, synthesis protocol, and potential areas for biological investigation offer a solid foundation for researchers and scientists working with this molecule. Direct experimental verification of the spectroscopic and biological properties is encouraged to further validate and expand upon the information provided herein.

References

Methodological & Application

Application Notes and Protocols for the Use of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline, a versatile building block in organic synthesis. The protocols outlined below are intended for use by trained professionals in a laboratory setting.

Introduction

N,N-Dimethyl-4-(prop-2-en-1-yl)aniline, also known as 4-allyl-N,N-dimethylaniline, is a substituted aniline derivative featuring a reactive allyl group.[1] This combination of a nucleophilic aromatic ring, a tertiary amine, and a terminal alkene makes it a valuable precursor for the synthesis of a variety of organic molecules, including heterocyclic compounds and functionalized anilines. Its applications span from fundamental organic synthesis to materials science and the development of pharmaceutical intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| CAS Number | 51601-26-4 | [1] |

| Appearance | Oily liquid | |

| Boiling Point | Not specified | |

| Solubility | Insoluble in water |

Applications in Organic Synthesis

N,N-Dimethyl-4-(prop-2-en-1-yl)aniline is a versatile reagent that can participate in a range of organic transformations. Key applications include its use in palladium-catalyzed reactions and the synthesis of heterocyclic structures.

Palladium-Catalyzed Intramolecular Cyclization (Heck Reaction)

The allyl group of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline makes it an excellent substrate for intramolecular Heck reactions, a powerful method for the construction of carbo- and heterocyclic rings.[2][3] This reaction typically involves the palladium(0)-catalyzed coupling of the aryl group with the tethered alkene.[2]

Reaction Scheme:

Caption: General workflow for the intramolecular Heck reaction.

Experimental Protocol: Synthesis of N-Methyl-7-methyl-4,5-dihydro-1H-indole

Materials:

-

N,N-Dimethyl-4-(prop-2-en-1-yl)aniline (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

-

Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)

-

Sodium carbonate (Na₂CO₃, 2.0 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous (10 mL)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (11.2 mg, 0.05 mmol) and triphenylphosphine (26.2 mg, 0.1 mmol).

-

Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

-

In a separate flask, dissolve N,N-Dimethyl-4-(prop-2-en-1-yl)aniline (161.2 mg, 1.0 mmol) and sodium carbonate (212 mg, 2.0 mmol) in anhydrous DMF (5 mL).

-

Transfer the substrate solution to the flask containing the catalyst via cannula.

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired indole derivative.

Expected Outcome and Characterization:

The expected product is N-methyl-7-methyl-4,5-dihydro-1H-indole. The yield would need to be determined experimentally. Characterization would be performed using:

-

¹H NMR and ¹³C NMR: To confirm the structure of the cyclized product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Synthesis of Substituted Indoles

N,N-dialkylanilines can serve as precursors for the synthesis of N-alkylindoles through annulative double C-H functionalization reactions.[5][6] This methodology allows for the construction of the indole core from readily available starting materials.

Logical Relationship for Indole Synthesis:

Caption: Pathway for N-alkylindole synthesis from N,N-dialkylanilines.

Quantitative Data from Related Indole Syntheses:

While a specific example with N,N-Dimethyl-4-(prop-2-en-1-yl)aniline is not available, the following table presents data from the synthesis of N-methyl indoles from various N,N-dimethylanilines.[5] This provides an indication of the potential yields for similar reactions.

| N,N-Dimethylaniline Substrate | Diazo Partner | Product | Yield (%) |

| N,N-Dimethylaniline | ((1-diazo-2,2,2-trifluoroethyl)sulfonyl)benzene | N-Methyl-3-(trifluoromethyl)-1H-indole | 75 |

| 4-Fluoro-N,N-dimethylaniline | ((1-diazo-2,2,2-trifluoroethyl)sulfonyl)benzene | 5-Fluoro-N-methyl-3-(trifluoromethyl)-1H-indole | 72 |

| 3-Bromo-N,N-dimethylaniline | ((1-diazo-2,2,2-trifluoroethyl)sulfonyl)benzene | 6-Bromo-N-methyl-3-(trifluoromethyl)-1H-indole | 68 |

Conclusion

N,N-Dimethyl-4-(prop-2-en-1-yl)aniline is a promising building block for organic synthesis, particularly for the construction of heterocyclic systems like indoles via palladium-catalyzed intramolecular reactions. The presence of multiple reactive sites allows for diverse synthetic transformations. Further research into the reactivity of this compound is warranted to fully explore its potential in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The provided protocols and data from related compounds offer a solid foundation for researchers to develop novel synthetic methodologies.

References

- 1. N,N-Dimethyl-4-(prop-2-en-1-yl)aniline | C11H15N | CID 240318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. soc.chim.it [soc.chim.it]

- 4. Cascade alkenyl amination/Heck reaction promoted by a bifunctional palladium catalyst: a novel one-pot synthesis of indoles from o-haloanilines and alkenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 4-Allyl-N,N-dimethylaniline in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Allyl-N,N-dimethylaniline in polymer chemistry. The unique bifunctional nature of this molecule, possessing both a tertiary amine capable of co-initiating polymerization and a reactive allyl group for post-polymerization modification, makes it a versatile building block for advanced polymer synthesis.

Application Note 1: Co-initiator for Type II Photopolymerization

4-Allyl-N,N-dimethylaniline serves as an efficient co-initiator, or accelerator, for Type II photopolymerization reactions, particularly for acrylic and methacrylic monomers. In conjunction with a suitable photosensitizer (e.g., camphorquinone, benzophenone, or thioxanthone derivatives), the N,N-dimethylaniline moiety acts as an electron and hydrogen donor. Upon irradiation with UV or visible light, the photosensitizer absorbs a photon and enters an excited state. It then interacts with the tertiary amine of 4-Allyl-N,N-dimethylaniline, leading to the generation of free radicals that initiate the polymerization process. The key advantage of using this molecule is the incorporation of a reactive allyl group at the terminus of the resulting polymer chains.

Experimental Protocol: Photopolymerization of a Model Dental Resin

This protocol describes the use of 4-Allyl-N,N-dimethylaniline as a co-initiator in the photopolymerization of a common dental resin formulation.

Materials:

-

Bisphenol A glycidyl methacrylate (Bis-GMA)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

Camphorquinone (CQ)

-

4-Allyl-N,N-dimethylaniline

-

Inhibitor (e.g., butylated hydroxytoluene, BHT)

-

Visible light curing unit (e.g., LED, λmax ≈ 470 nm)

-

Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory

-

Molds for sample preparation (e.g., Teflon, 2 mm thickness, 5 mm diameter)

Procedure:

-

Resin Formulation: Prepare the resin mixture by combining Bis-GMA (70 wt%) and TEGDMA (30 wt%). Add BHT (0.1 wt%) to prevent premature polymerization.

-

Photoinitiator System Preparation: Dissolve camphorquinone (0.5 wt%) and 4-Allyl-N,N-dimethylaniline (1.0 wt%) in the resin mixture. Ensure complete dissolution by stirring the mixture in the dark for at least 24 hours.

-

Sample Preparation: Place the uncured resin mixture into the Teflon molds.

-

Photopolymerization: Irradiate the samples with the visible light curing unit for 40 seconds.

-

Characterization (Degree of Conversion):

-

Record the FTIR spectrum of the uncured resin mixture.

-

Record the FTIR spectrum of the cured polymer sample.

-

Calculate the degree of conversion (DC) by monitoring the decrease in the absorbance of the aliphatic C=C peak at approximately 1638 cm⁻¹ relative to an internal standard peak (e.g., the aromatic C=C peak at approximately 1608 cm⁻¹). The formula for DC is: DC (%) = [1 - (A_aliphatic / A_aromatic)_cured / (A_aliphatic / A_aromatic)_uncured] * 100

-

Quantitative Data

The following table summarizes typical quantitative data for photopolymerization systems using N,N-dimethylaniline derivatives as co-initiators. While specific data for the 4-allyl derivative is not extensively published, these values provide a representative baseline for expected performance.

| Monomer System | Photoinitiator System | Light Source | Irradiation Time (s) | Final Monomer Conversion (%) | Polymer Mw/Mn (PDI) | Reference |

| Bis-GMA/TEGDMA | CQ / DMOH* | LED (470 nm) | 40 | ~65 | - | [1][2] |

| Alkyl Methacrylates | PTSA-DMA** | - (Thermal, 60°C) | - | 60-75 | 1.16-1.45 | [3] |

| Methyl Methacrylate | BPO / DMA*** | - (Thermal) | - | - | - | [2] |

* DMOH: N,N-dimethylaminobenzyl alcohol, a structural analogue.[1][2] ** PTSA-DMA: N,N-Dimethylanilinium p-toluenesulfonate.[3] *** BPO/DMA: Benzoyl peroxide / N,N-dimethylaniline redox system.[2]

Application Note 2: Synthesis of Allyl-Functionalized Polymers for Post-Polymerization Modification

The primary advantage of using 4-Allyl-N,N-dimethylaniline as a co-initiator is the resulting polymer architecture: a polymer chain with a terminal allyl group. This functionality serves as a versatile handle for subsequent chemical transformations, allowing for the synthesis of well-defined functional polymers and block copolymers. One of the most efficient methods for modifying the terminal allyl group is the thiol-ene "click" reaction. This reaction proceeds with high efficiency under mild conditions, is tolerant of a wide range of functional groups, and can be initiated either thermally or photochemically. This enables the conjugation of various molecules, including biomolecules, drugs, and other polymers, to the polymer chain.

Experimental Protocol: Thiol-Ene Modification of an Allyl-Terminated Polymer

This protocol describes the post-polymerization modification of an allyl-terminated polymer with a model thiol compound.

Materials:

-

Allyl-terminated polymer (synthesized as described in the previous protocol)

-

1-Thioglycerol

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA)

-

Tetrahydrofuran (THF)

-

Methanol

-

UV lamp (λmax ≈ 365 nm)

-

Nitrogen or Argon source

-

Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

-

Reaction Setup: In a quartz reaction vessel, dissolve the allyl-terminated polymer (1 equivalent of allyl groups) in THF.

-

Addition of Reagents: Add 1-thioglycerol (1.5 equivalents per allyl group) and the photoinitiator DMPA (0.1 equivalents per allyl group) to the solution.

-

Degassing: De-gas the solution by bubbling with nitrogen or argon for 30 minutes to remove oxygen, which can inhibit the radical reaction.

-

Photochemical Reaction: While stirring, irradiate the reaction mixture with the UV lamp for 2-4 hours at room temperature.

-